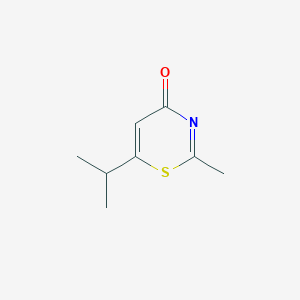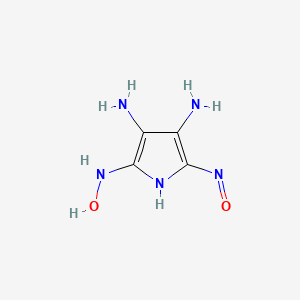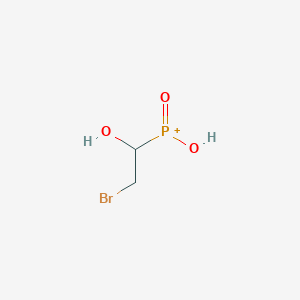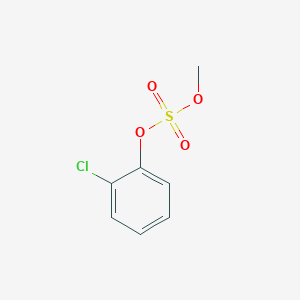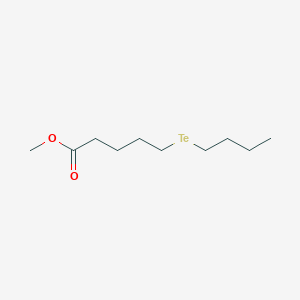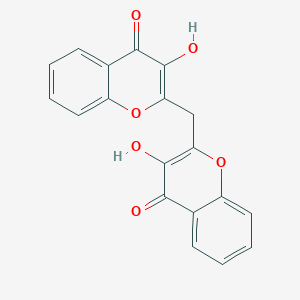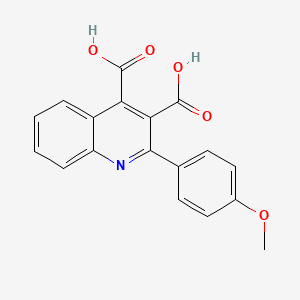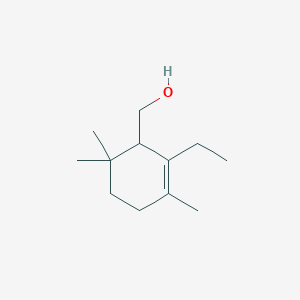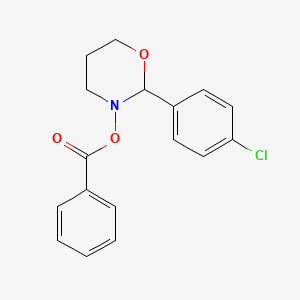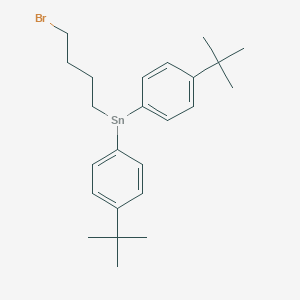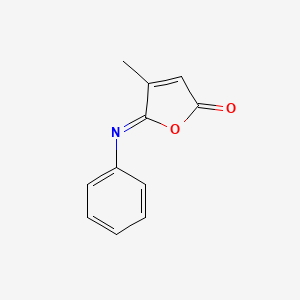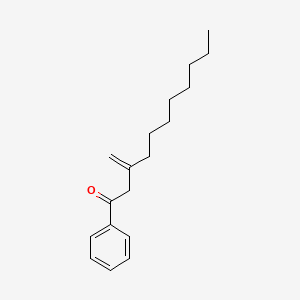![molecular formula C10H20O3 B14380571 2,5-Bis[(propan-2-yl)oxy]oxolane CAS No. 90139-78-9](/img/structure/B14380571.png)
2,5-Bis[(propan-2-yl)oxy]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(propan-2-yl)oxy]oxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of two isopropyl groups attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(propan-2-yl)oxy]oxolane typically involves the reaction of oxolane derivatives with isopropyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis[(propan-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms or other reduced derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis[(propan-2-yl)oxy]oxolane has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(propan-2-yl)oxy]oxolane involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
- 2,5-Bis[(methyl)oxy]oxolane
- 2,5-Bis[(ethyl)oxy]oxolane
- 2,5-Bis[(butyl)oxy]oxolane
Comparison: Compared to its analogs, 2,5-Bis[(propan-2-yl)oxy]oxolane exhibits unique properties due to the presence of isopropyl groups
Propiedades
Número CAS |
90139-78-9 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2,5-di(propan-2-yloxy)oxolane |
InChI |
InChI=1S/C10H20O3/c1-7(2)11-9-5-6-10(13-9)12-8(3)4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
PQGPNNIIADOGTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CCC(O1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
